BOC-TRANEXAMIC ACID
Overview
Description
Mechanism of Action
Target of Action
BOC-TRANEXAMIC ACID, also known as Tranexamic Acid (TXA), primarily targets plasminogen , a precursor to plasmin . Plasmin is a fibrinolytic enzyme that plays a crucial role in the breakdown of fibrin blood clots . By targeting plasminogen, TXA prevents the formation of plasmin, thereby inhibiting fibrinolysis and reducing blood loss .
Mode of Action
TXA competitively and reversibly inhibits the activation of plasminogen by binding at several distinct sites, including four or five low-affinity sites and one high-affinity site . This interaction prevents the conversion of plasminogen to plasmin, thereby inhibiting fibrinolysis and preserving the framework of fibrin’s matrix structure .
Biochemical Pathways
The primary biochemical pathway affected by TXA is the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, TXA prevents the breakdown of fibrin clots, a key step in the fibrinolytic pathway . This results in the stabilization of fibrin’s matrix structure and a reduction in blood loss .
Pharmacokinetics
The pharmacokinetics of TXA involve its absorption, distribution, metabolism, and excretion (ADME). For Tranexamic Acid, it is known that it can be administered orally, intravenously, or topically . The choice of administration route can significantly impact its bioavailability and therapeutic effect .
Result of Action
The molecular and cellular effects of TXA’s action primarily involve the preservation of fibrin clots and the reduction of blood loss . At the cellular level, TXA has been reported to suppress posttraumatic inflammation and edema . These effects contribute to TXA’s efficacy in reducing bleeding in various clinical settings, including trauma and surgery .
Action Environment
Several environmental factors can influence the action, efficacy, and stability of TXA. Knowledge and skills of the healthcare provider, as well as social influences, can also impact the administration and effectiveness of TXA .
Biochemical Analysis
Biochemical Properties
BOC-TRANEXAMIC ACID is a lysine analogue that competes for the lysine binding sites in plasminogen and tissue-type plasminogen activator . This impairs the interaction of these proteins with the exposed lysine residues on the fibrin surface, thereby inhibiting the conversion of plasminogen to plasmin . This action of this compound helps protect the fibrin clot from proteolytic degradation .
Cellular Effects
This compound has been reported to have significant effects on various types of cells and cellular processes . For instance, it has been found to suppress posttraumatic inflammation and edema . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It competitively inhibits the activation of plasminogen to plasmin, a key process in fibrinolysis . At higher concentrations, it behaves as a noncompetitive inhibitor of plasmin .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been found to improve clot strength and decrease fibrinolysis in blood samples from healthy dogs in an in vitro hyperfibrinolysis model . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Dogs received each of 4 this compound treatments (10 mg/kg, IV; 20 mg/kg, IV; approx 15 mg/kg, PO; and approx 20 mg/kg, PO) in a randomized crossover-design study . The study found that the maximum plasma this compound concentrations were dose-dependent .
Metabolic Pathways
This compound is involved in the metabolic pathway of fibrinolysis . It interacts with enzymes such as plasminogen and tissue-type plasminogen activator, and its presence impairs the plasminogen and tPA engagement and subsequent plasmin generation on the fibrin surface .
Transport and Distribution
It is known that this compound distributes into cerebrospinal fluid and the aqueous humor of the eye at concentrations approximately 1/10th of typical plasma concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-TRANEXAMIC ACID typically involves the protection of the amino group of tranexamic acid with a BOC group. This can be achieved by reacting tranexamic acid with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the BOC group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
BOC-TRANEXAMIC ACID undergoes various chemical reactions, including:
Substitution Reactions: The BOC group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
BOC Deprotection: Typically achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Deprotected Amino Acid: Obtained after removal of the BOC group.
Alcohol: Formed by reduction of the carboxylic acid group.
Nitro Compound: Resulting from the oxidation of the amino group.
Scientific Research Applications
BOC-TRANEXAMIC ACID has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
Tranexamic Acid: The parent compound, used as an antifibrinolytic agent.
BOC-Lysine: Another BOC-protected amino acid used in peptide synthesis.
BOC-Phenylalanine: A BOC-protected aromatic amino acid used in organic synthesis
Uniqueness
BOC-TRANEXAMIC ACID is unique due to its cyclohexane ring structure, which imparts different steric and electronic properties compared to other BOC-protected amino acids. This makes it particularly useful in the synthesis of cyclic peptides and other complex organic molecules .
Properties
IUPAC Name |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEKNJGFCSHZID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347564 | |
Record name | 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162046-58-4, 27687-14-5 | |
Record name | 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1r,4r)-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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